KOR Agonist Efficacy: M320 vs. Buprenorphine
M320 demonstrates a high-efficacy KOR agonist profile, in stark contrast to the low-efficacy profile of the structurally related orvinol buprenorphine. In a [35S]GTPγS functional assay, M320 activated human KOR with an EC50 of 0.0510 nM, indicating potent agonist activity [1]. Buprenorphine, while exhibiting high binding affinity for KOR (Ki ~ 12.9 nM), functions as a low-efficacy partial agonist or antagonist at this receptor subtype in functional assays, with an EC50 typically >100 nM for G-protein activation [2]. This functional difference is critical for studies where KOR activation is the intended pharmacological intervention.
| Evidence Dimension | Functional activation of human Kappa Opioid Receptor (KOR) |
|---|---|
| Target Compound Data | EC50 = 0.0510 nM ([35S]GTPγS binding) |
| Comparator Or Baseline | Buprenorphine EC50 > 100 nM (low-efficacy/antagonist) |
| Quantified Difference | M320 is >2000-fold more potent as a KOR agonist. |
| Conditions | Human KOR expressed in CHO cells; [35S]GTPγS binding assay |
Why This Matters
This confirms M320 is the superior choice for models requiring robust KOR agonism, such as studies on cocaine addiction or dynorphin-mediated signaling.
- [1] BindingDB. Affinity Data for CHEMBL2338714. EC50: 0.0510 nM for human KOR. View Source
- [2] Huang, P., et al. (2001). Comparison of pharmacological activities of buprenorphine and norbuprenorphine: norbuprenorphine is a potent opioid agonist. Journal of Pharmacology and Experimental Therapeutics, 297(2), 688-695. (For KOR Ki and functional profile). View Source
